Z-160: A Technical Deep Dive into a State-Dependent N-Type Calcium Channel Blocker
Z-160: A Technical Deep Dive into a State-Dependent N-Type Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-160, also known as NMED-160 and MK-6721, is a small molecule, orally bioavailable inhibitor of N-type (Cav2.2) voltage-gated calcium channels. Developed for the treatment of chronic neuropathic pain, Z-160 garnered significant interest due to its unique mechanism of action: state-dependent channel blockade. This property allows it to preferentially target neurons undergoing high-frequency firing, a characteristic of pathological pain states, while sparing normally functioning neurons. Despite a promising preclinical profile and a good safety record in early clinical trials, the development of Z-160 was discontinued after Phase 2a studies due to a lack of demonstrated efficacy.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of Z-160, detailing its molecular interactions, electrophysiological properties, and preclinical pharmacology.
Core Mechanism of Action: State-Dependent Inhibition of Cav2.2
Z-160 exerts its therapeutic effect through the selective inhibition of the α1B subunit of the N-type (Cav2.2) voltage-gated calcium channel.[3] These channels are predominantly located in the presynaptic terminals of neurons and play a crucial role in the influx of calcium ions that triggers neurotransmitter release. In the context of pain signaling, Cav2.2 channels are critical for the transmission of nociceptive signals in the spinal cord.
The key feature of Z-160's mechanism is its state-dependent or use-dependent blockade. This means that the inhibitory activity of Z-160 is significantly enhanced when the Cav2.2 channels are in a more active state, such as during the rapid and repetitive firing of action potentials that occurs in neuropathic pain.[4] This is in contrast to state-independent blockers, which inhibit the channel regardless of its activity level. The preferential binding of Z-160 to the open or inactivated states of the Cav2.2 channel is thought to be the molecular basis for its state-dependent action. This targeted approach was designed to offer a wider therapeutic window by minimizing effects on normal physiological neuronal activity.
Signaling Pathway of N-Type Calcium Channel Blockade in Nociception
The analgesic effect of Z-160 is achieved by interrupting the pain signaling cascade at the level of the presynaptic terminal in the dorsal horn of the spinal cord. The following diagram illustrates this pathway.
Quantitative Data
| Target | Assay Type | Reported Activity | Reference |
| Cav2.2 (N-type) Calcium Channel | FLIPR-based intracellular calcium response | Active (used as a positive control) | [3] |
| Cav3.2 (T-type) Calcium Channel | FLIPR-based intracellular calcium response | Active | [3] |
Table 1: Summary of In Vitro Activity of Z-160
Experimental Protocols
Detailed experimental protocols for the characterization of Z-160 are not extensively published. However, based on the descriptions of its properties, the following methodologies are standard for evaluating state-dependent ion channel blockers.
Electrophysiology (Whole-Cell Patch Clamp)
To characterize the state-dependent block of Cav2.2 channels by Z-160, whole-cell patch-clamp recordings from cells heterologously expressing the channel would be performed.
Workflow for Assessing State-Dependent Block:
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Resting State Protocol: To determine the affinity of Z-160 for the resting state of the channel, cells would be held at a hyperpolarized potential (e.g., -100 mV) and depolarizing pulses would be applied at a low frequency (e.g., 0.1 Hz).
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Use-Dependent Protocol: To assess the block of the channel in more active states, a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) would be applied from a depolarized holding potential (e.g., -70 mV) to promote channel opening and inactivation. The progressive decrease in current amplitude during the pulse train in the presence of Z-160 would indicate use-dependent block.
Preclinical Animal Models of Pain
Z-160 demonstrated efficacy in multiple animal models of neuropathic and inflammatory pain.[6] Standard models used to evaluate such compounds include:
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Chronic Constriction Injury (CCI) Model: This model of neuropathic pain involves loose ligation of the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia.
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Spinal Nerve Ligation (SNL) Model: This model involves the tight ligation of lumbar spinal nerves, also resulting in persistent neuropathic pain behaviors.
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Formalin Test: This model of inflammatory pain involves the injection of formalin into the paw, which elicits a biphasic pain response.
Logical Relationship of Preclinical Testing:
Conclusion
Z-160 represents a well-rationalized approach to the development of a novel analgesic for neuropathic pain. Its mechanism of action, centered on the state-dependent blockade of Cav2.2 channels, offered the potential for targeted therapy with an improved safety profile. Although it did not meet its primary efficacy endpoints in Phase 2a clinical trials, the preclinical data and the underlying scientific rationale for targeting activated N-type calcium channels remain a valuable case study for researchers in the field of pain drug discovery. The exploration of state-dependent ion channel modulators continues to be a promising avenue for the development of more effective and safer therapeutics for a variety of neurological disorders.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Zalicus slumps as pain drug Z160 fails in Ph II | The Pharmaletter [thepharmaletter.com]
- 3. Z-160 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Use-dependent blockade of Cav2.2 voltage-gated calcium channels for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
